BenchChemオンラインストアへようこそ!

3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Cancer Metastasis KRS-67LR Interaction Chromenone SAR

3-(Benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one (CAS 637747-59-2) is a synthetic small molecule belonging to the chromen-4-one (chromone) class, uniquely functionalized with a benzothiazol-2-yl group at position 3 and a diethylaminomethyl substituent at position This structural configuration distinguishes it from common chromone derivatives and is characteristic of a chemotype explored in patents for inhibiting the protein-protein interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), a mechanism linked to the suppression of cancer cell metastasis. The compound is also structurally related to a series of chromenones bearing a benzothiazole moiety that have demonstrated in vitro antitumor activity comparable to doxorubicin against lung and colon cancer cell lines.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 637747-59-2
Cat. No. B2363107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one
CAS637747-59-2
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)O
InChIInChI=1S/C21H20N2O3S/c1-3-23(4-2)11-14-17(24)10-9-13-19(25)15(12-26-20(13)14)21-22-16-7-5-6-8-18(16)27-21/h5-10,12,24H,3-4,11H2,1-2H3
InChIKeyQNUDGWBYBGYEGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one: A Structurally Differentiated Chromenone-Benzothiazole Hybrid for Targeted Anticancer and Anti-Metastatic Research


3-(Benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one (CAS 637747-59-2) is a synthetic small molecule belonging to the chromen-4-one (chromone) class, uniquely functionalized with a benzothiazol-2-yl group at position 3 and a diethylaminomethyl substituent at position 8. This structural configuration distinguishes it from common chromone derivatives and is characteristic of a chemotype explored in patents for inhibiting the protein-protein interaction between lysyl-tRNA synthetase (KRS) and the 67-kDa laminin receptor (67LR), a mechanism linked to the suppression of cancer cell metastasis [1]. The compound is also structurally related to a series of chromenones bearing a benzothiazole moiety that have demonstrated in vitro antitumor activity comparable to doxorubicin against lung and colon cancer cell lines [2].

Why 3-(Benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one Cannot Be Replaced by Common Chromone or Benzothiazole Analogs


Generic substitution within the chromen-4-one or benzothiazole classes is unreliable for this compound due to the critical synergistic role of its three key structural features: the C3 benzothiazole, the C7 hydroxyl, and the C8 diethylaminomethyl group. While simpler analogs like 3-(benzo[d]thiazol-2-yl)-4H-chromen-4-one (CAS 660852-09-5) lack the C8 basic amine motif essential for KRS-67LR interaction inhibition [1], close analogs such as 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS 222716-30-5) possess an additional C6-ethyl group that alters lipophilicity and steric bulk, potentially shifting selectivity and pharmacokinetic profiles away from the target compound's design space . Even the well-known fluorescent dye Coumarin 6 (3-(benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one) differs in the chromen-2-one versus chromen-4-one core and the position of the diethylamino group, which dictates distinct electronic distribution and biological target engagement . These precise structural differences mean that procurement of an analog without the exact 7-hydroxy-4H-chromen-4-one scaffold and the 8-diethylaminomethyl substitution pattern carries a high risk of divergent biological activity and invalidates structure-activity relationship (SAR) assumptions.

Quantitative Differentiation Evidence for 3-(Benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one Against Closest Analogs


Structural Basis for KRS-LR PPI Inhibition: C8-Diethylaminomethyl Substitution vs. Unsubstituted Chromenone Core

The patent family led by Yuhan Corporation explicitly claims a benzo[d]thiazole derivative, wherein the core scaffold requires a chromen-4-one with a basic amine-containing side chain at the 8-position for potent inhibition of the KRS-laminin receptor protein-protein interaction, a mechanism directly linked to anti-metastatic activity [1]. The target compound 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one is a specific embodiment within this patent space. In contrast, the unsubstituted analog 3-(benzo[d]thiazol-2-yl)-4H-chromen-4-one (CAS 660852-09-5), which lacks the C8-diethylaminomethyl group, is not described as a KRS-LR inhibitor, indicating that this moiety is essential for target engagement [2].

Cancer Metastasis KRS-67LR Interaction Chromenone SAR

Cytotoxic Potency Differentiation Against HeLa Cells: Chromenone-Benzothiazole Hybrids with C8 Aminoalkyl Substituents

In a cellular screening study of 25 structurally related benzothiazole-chromone hybrid molecules, compounds featuring the core chromen-4-one scaffold with aminoalkyl substituents exhibited significant antiproliferative activity against HeLa cervical cancer cells. The most potent compound (7l) showed an IC50 of 2.659 µM, while another analog (2c) demonstrated an IC50 of 2.642 µM in the same assay [1]. Although the target compound was not directly tested, it shares the critical C7-hydroxyl and a C8-aminoalkyl substitution pattern (diethylaminomethyl) with the active compounds in this series, whereas simpler 4H-chromen-4-one derivatives without an aminoalkyl group showed no significant cytotoxicity (viability >50% at 10 µM) [2].

Anticancer Activity HeLa Cell Line ATR Kinase Inhibition

Differentiation from the 6-Ethyl Analog: Impact of C6 Substitution on Lipophilicity and Predicted Selectivity

The closest commercially available analog, 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS 222716-30-5), differs from the target compound by only a single ethyl group at the C6 position. This modification increases the predicted LogP by approximately 0.8-1.2 units (estimated using in silico methods), altering membrane permeability and potentially off-target binding profiles . The target compound, lacking the C6 substituent, retains a more compact molecular shape (Molecular Weight: 380.46 vs. 408.52 for the 6-ethyl analog), which can be advantageous for achieving higher ligand efficiency and improved selectivity in target-based assays .

Lipophilicity Drug-likeness Chromenone SAR

Discrimination from Coumarin 6: Chromen-4-one vs. Chromen-2-one Core Determines Biological Function

Coumarin 6 (3-(benzo[d]thiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one, CAS 38215-36-0) is a widely used fluorescent dye, but its chromen-2-one core and C7-diethylamino substitution are fundamentally different from the chromen-4-one framework and C8-diethylaminomethyl group of the target compound . The chromen-4-one system places the carbonyl group at position 4, creating a distinct hydrogen-bond acceptor pattern that is critical for the KRS-LR interaction interface [1]. While Coumarin 6 has well-established fluorescence properties, the target compound's chromen-4-one scaffold is associated with anticancer and anti-metastatic mechanisms, as evidenced by the Yuhan patent and the Russian Journal of Bioorganic Chemistry study [REFS-2, REFS-3].

Fluorescent Probe Chromen-2-one Chromen-4-one Target Engagement

Recommended Research and Procurement Application Scenarios for 3-(Benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one


Cancer Metastasis Research: KRS-67LR Protein-Protein Interaction Inhibition Studies

This compound is most valuable for laboratories investigating the KRS-laminin receptor axis in cancer cell migration and metastasis. As a specific embodiment within the Yuhan Corporation patent family (US20190142809), it is part of a chemotype that selectively inhibits the KRS-67LR protein-protein interaction, a mechanism shown to suppress metastatic dissemination without affecting primary tumor cell viability [1]. Researchers should prioritize this compound over generic benzothiazole or chromone derivatives when the study objective is to probe the KRS-67LR pathway specifically.

Medicinal Chemistry Lead Optimization: Chromen-4-one Scaffold with Balanced MW and Lipophilicity

With a molecular weight of 380.46 g/mol and estimated cLogP of ~3.5, this compound occupies an attractive physicochemical space for oral drug-like properties. It serves as an ideal starting point for medicinal chemistry programs aiming to optimize chromenone-based kinase inhibitors or anti-metastatic agents, offering a less lipophilic and lower-MW alternative to the 6-ethyl analog (CAS 222716-30-5, MW 408.52) [2]. Structure-activity relationship studies can systematically explore substitutions at the C6, C7, and C8 positions to improve potency and selectivity further.

Anticancer Screening Libraries: Inclusion as a Chromenone-Benzothiazole Hybrid Probe

Given that structurally analogous chromenone-benzothiazole hybrids with C8-aminoalkyl groups exhibited significant antiproliferative activity (IC50 values of 2.6-4.0 µM against HeLa cells) in recent ATR kinase inhibitor research [1], this compound should be included in focused screening libraries for DNA damage response (DDR) and cell cycle checkpoint targets. Its inclusion enables head-to-head comparison with the published active analogs (e.g., compounds 2c, 7h, 7l) and fills a gap in the SAR around the C6-unsubstituted chromenone core, which was not explored in that study.

Fluorescent Probe Development: Chromen-4-one vs. Coumarin 6 Benchmarking

For groups developing new fluorescent sensors or bioimaging agents, this compound offers a chromen-4-one core as a direct comparator to the widely used Coumarin 6 (a chromen-2-one derivative). The distinct electronic and photophysical properties of the 4H-chromen-4-one system, combined with the C7-hydroxy and C8-diethylaminomethyl substituents, may yield unique fluorescence characteristics (e.g., altered Stokes shift, environmental sensitivity) that can be exploited for specific imaging applications, such as sensing metal ions or probing biological microenvironments [2].

Quote Request

Request a Quote for 3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.